molecular formula C17H17N5OS B5550100 2-[(3-amino-1-phenyl-1H-1,2,4-triazol-5-yl)thio]-N-methyl-N-phenylacetamide

2-[(3-amino-1-phenyl-1H-1,2,4-triazol-5-yl)thio]-N-methyl-N-phenylacetamide

Cat. No. B5550100
M. Wt: 339.4 g/mol
InChI Key: PLAZEIXTUPQVGE-UHFFFAOYSA-N
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Description

The chemical compound 2-[(3-amino-1-phenyl-1H-1,2,4-triazol-5-yl)thio]-N-methyl-N-phenylacetamide is a part of a broader class of triazole derivatives, known for their diverse range of applications in the field of medicinal chemistry and materials science. Triazole derivatives are synthesized using a variety of chemical reactions, targeting specific molecular structures to achieve desired chemical and physical properties.

Synthesis Analysis

Synthesis of triazole derivatives, including compounds similar to this compound, involves reactions of 1,2,4-triazoles with chloroacetamides or acetic acids in the presence of catalysts like PEG-400 for environmental friendliness and efficiency. The method demonstrates advantages such as good yields, minimal pollution, and simplicity in operation (Wang Sheng-qing, 2010).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized using advanced spectroscopic techniques, including IR, NMR, and elemental analysis. These techniques allow for the detailed elucidation of the compound's structure, confirming the presence of the triazole ring and its substituted groups (Ashvin D. Panchal & P. Patel, 2011).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including cyclization with hydrazine hydrate and reactions with aromatic aldehyde, to afford new compounds with potential applications. The synthesis process and the resulting compounds are characterized by their unique chemical properties, including reactivity and stability under different conditions (Y. Ostapiuk, V. Matiychuk, M. Obushak, 2015).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are typically assessed through experimental methods, including crystallography and thermogravimetric analysis, to determine the compounds' suitability for specific applications (Walid Fathalla, 2015).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including acidity, basicity, and reactivity with other chemical agents, are key to understanding their behavior in chemical reactions and their potential use in drug development, material science, and other applications. These properties are explored through various chemical tests and analytical methods (Reham E. Abdelwahab et al., 2023).

Scientific Research Applications

Synthesis and Structural Analysis

  • A study focused on synthesizing related compounds, highlighting methods that offer good yields and environmental friendliness, which could be relevant for the synthesis of 2-[(3-amino-1-phenyl-1H-1,2,4-triazol-5-yl)thio]-N-methyl-N-phenylacetamide (Wang Sheng-qing, 2010).

Biological Activities

  • Research on similar triazole compounds containing thioamide groups showed antifungal and plant growth regulating activities. These insights could be useful for understanding the potential applications of this compound in biological contexts (Fa-Qian Liu et al., 2005).

Antimicrobial and Antifungal Properties

  • A study on N-phenylacetamide derivatives, which are structurally similar, showed promising results against various bacteria, indicating potential antimicrobial applications for this compound (Hui Lu et al., 2020).

Anticancer Properties

  • Compounds structurally related to this compound have been evaluated for anticancer activity, suggesting a potential area of application for this compound (Y. Ostapiuk et al., 2015).

properties

IUPAC Name

2-[(5-amino-2-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-21(13-8-4-2-5-9-13)15(23)12-24-17-19-16(18)20-22(17)14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAZEIXTUPQVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NC(=NN2C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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